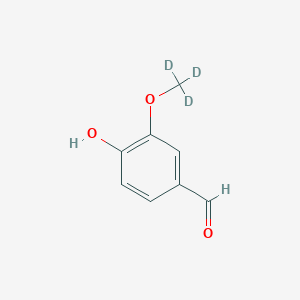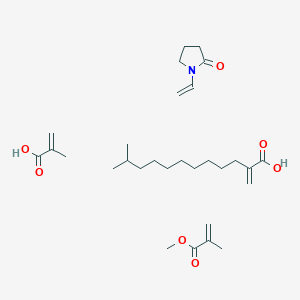
1-Ethenylpyrrolidin-2-one;11-methyl-2-methylidenedodecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenylpyrrolidin-2-one, 11-methyl-2-methylidenedodecanoic acid, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are four important chemical compounds that have been widely studied in scientific research. These compounds have various applications in different fields such as pharmaceuticals, agriculture, and material science.
Mechanism Of Action
The mechanism of action of these compounds varies depending on their application. 1-Ethenylpyrrolidin-2-one acts as a monomer in the synthesis of various polymers. 11-methyl-2-methylidenedodecanoic acid acts as a surfactant and emulsifier in various industrial applications. Methyl 2-methylprop-2-enoate acts as a building block in the synthesis of various polymers. 2-methylprop-2-enoic acid acts as a monomer in the synthesis of various polymers and as a starting material for the synthesis of various pharmaceuticals.
Biochemical And Physiological Effects
The biochemical and physiological effects of these compounds have been studied extensively. 1-Ethenylpyrrolidin-2-one has been shown to have antibacterial and antifungal properties. 11-methyl-2-methylidenedodecanoic acid has been shown to have surfactant and emulsifying properties. Methyl 2-methylprop-2-enoate has been shown to have low toxicity and good biocompatibility. 2-methylprop-2-enoic acid has been shown to have anti-inflammatory and analgesic properties.
Advantages And Limitations For Lab Experiments
The advantages of these compounds for lab experiments include their low toxicity, good biocompatibility, and ease of synthesis. However, the limitations include their high cost, difficulty in handling, and limited availability.
Future Directions
There are many future directions for the study of these compounds. 1-Ethenylpyrrolidin-2-one could be further investigated for its potential use as an antibacterial and antifungal agent. 11-methyl-2-methylidenedodecanoic acid could be further studied for its potential use as a surfactant and emulsifier in various industrial applications. Methyl 2-methylprop-2-enoate could be further investigated for its potential use as a building block in the synthesis of various polymers. 2-methylprop-2-enoic acid could be further studied for its potential use as a starting material for the synthesis of various pharmaceuticals. Additionally, the synthesis methods of these compounds could be optimized to reduce their cost and increase their availability.
Synthesis Methods
The synthesis method of 1-Ethenylpyrrolidin-2-one involves the reaction of pyrrolidin-2-one with acetylene in the presence of a base. 11-methyl-2-methylidenedodecanoic acid is synthesized through the reaction of methyl 2-methylprop-2-enoate with 1,3-butadiene in the presence of a catalyst. Methyl 2-methylprop-2-enoate is synthesized through the reaction of methanol with 2-methylprop-2-enoic acid.
Scientific Research Applications
1-Ethenylpyrrolidin-2-one has been extensively studied for its potential use as a monomer in the synthesis of various polymers. It has also been investigated for its antibacterial and antifungal properties. 11-methyl-2-methylidenedodecanoic acid has been studied for its use as a surfactant and emulsifier in various industrial applications. Methyl 2-methylprop-2-enoate has been investigated for its potential use as a building block in the synthesis of various polymers. 2-methylprop-2-enoic acid has been studied for its use as a monomer in the synthesis of various polymers and as a starting material for the synthesis of various pharmaceuticals.
properties
CAS RN |
110015-93-5 |
|---|---|
Product Name |
1-Ethenylpyrrolidin-2-one;11-methyl-2-methylidenedodecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
Molecular Formula |
C29H49NO7 |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
1-ethenylpyrrolidin-2-one;11-methyl-2-methylidenedodecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C14H26O2.C6H9NO.C5H8O2.C4H6O2/c1-12(2)10-8-6-4-5-7-9-11-13(3)14(15)16;1-2-7-5-3-4-6(7)8;1-4(2)5(6)7-3;1-3(2)4(5)6/h12H,3-11H2,1-2H3,(H,15,16);2H,1,3-5H2;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI Key |
JTWSPABEGIGNCB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CN1CCCC1=O |
Canonical SMILES |
CC(C)CCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CN1CCCC1=O |
synonyms |
2-Propenoic acid, 2-methyl-, C12-20-alkyl esters, polymers with isodecyl methacrylate, Me methacrylate and vinylpyrrolidone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



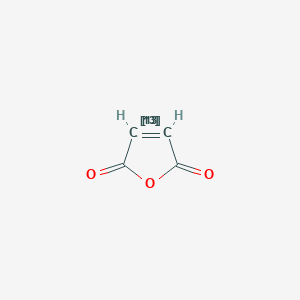
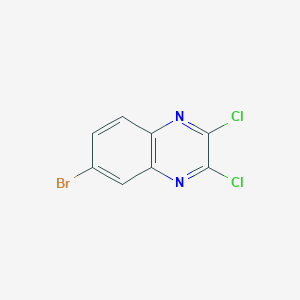
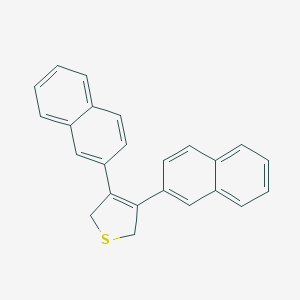

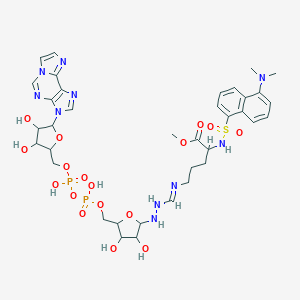

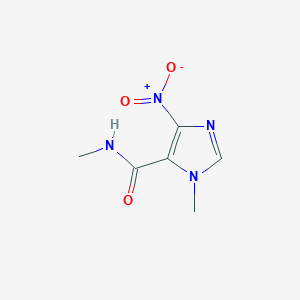
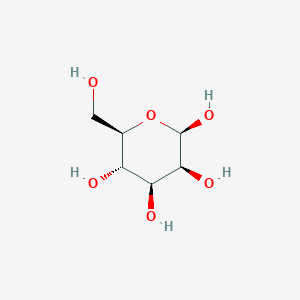

![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)
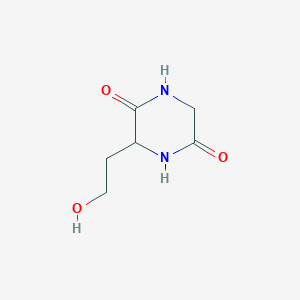
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)

